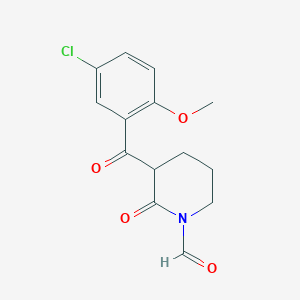

3-(5-Chloro-2-methoxybenzoyl)-2-oxopiperidine-1-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(5-Chloro-2-methoxybenzoyl)-2-oxopiperidine-1-carbaldehyde is an organic compound with a complex structure that includes a piperidine ring, a benzoyl group, and a carbaldehyde group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chloro-2-methoxybenzoyl)-2-oxopiperidine-1-carbaldehyde typically involves multiple steps. One common method starts with the methylation of 5-chlorosalicylic acid to form methyl 5-chloro-2-methoxybenzoate. This intermediate is then subjected to aminolysis with phenethylamine to produce N-phenethyl-5-chloro-2-methoxybenzamide. Further chlorosulfonation and aminolysis yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

3-(5-Chloro-2-methoxybenzoyl)-2-oxopiperidine-1-carbaldehyde can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can convert carbonyl groups to alcohols or amines.

Substitution: Halogen atoms can be replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Applications De Recherche Scientifique

3-(5-Chloro-2-methoxybenzoyl)-2-oxopiperidine-1-carbaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

Industry: It may be used in the production of specialty chemicals or as a precursor for other industrially relevant compounds

Mécanisme D'action

The mechanism of action of 3-(5-Chloro-2-methoxybenzoyl)-2-oxopiperidine-1-carbaldehyde involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound binds and either inhibits or activates their function. The exact pathways and molecular interactions depend on the specific application and the biological system .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-Chloro-4-[(5-chloro-2-methoxybenzoyl)amino]benzoic acid

- 4-Amino-1-benzylpiperidine

- 3-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine

Uniqueness

3-(5-Chloro-2-methoxybenzoyl)-2-oxopiperidine-1-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Activité Biologique

3-(5-Chloro-2-methoxybenzoyl)-2-oxopiperidine-1-carbaldehyde is a synthetic compound with significant potential in medicinal chemistry. Its structural features suggest various biological activities, making it a subject of interest in pharmacological research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C14H14ClNO4

- Molecular Weight : 295.72 g/mol

- CAS Number : 12119788

The compound features a piperidine ring substituted with a chloro and methoxy group, contributing to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may function as an enzyme inhibitor or modulator, influencing various biochemical pathways.

Antimicrobial Activity

Preliminary studies have shown that the compound exhibits antimicrobial properties against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Research indicates that this compound may possess anticancer activity. It has been observed to induce apoptosis in cancer cell lines by activating caspase pathways.

Enzyme Inhibition

The compound has been studied for its potential to inhibit specific enzymes involved in disease processes, such as proteases and kinases. This inhibition can lead to decreased cell proliferation in cancerous tissues.

Case Studies

- Anticancer Efficacy : A study conducted on human breast cancer cell lines demonstrated that treatment with the compound resulted in a significant reduction in cell viability (p < 0.05). The study highlighted the compound's ability to induce apoptosis through mitochondrial pathways.

- Antimicrobial Testing : In vitro tests against Staphylococcus aureus and Escherichia coli showed that the compound had a minimum inhibitory concentration (MIC) of 50 µg/mL, indicating moderate antibacterial activity.

Comparative Analysis with Similar Compounds

Propriétés

IUPAC Name |

3-(5-chloro-2-methoxybenzoyl)-2-oxopiperidine-1-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO4/c1-20-12-5-4-9(15)7-11(12)13(18)10-3-2-6-16(8-17)14(10)19/h4-5,7-8,10H,2-3,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATTVYJOVFIOBCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)C2CCCN(C2=O)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.